molecular formula C4H4BrIN2 B1450412 4-bromo-3-iodo-1-methyl-1H-pyrazole CAS No. 1504936-04-2

4-bromo-3-iodo-1-methyl-1H-pyrazole

Cat. No.: B1450412
CAS No.: 1504936-04-2
M. Wt: 286.9 g/mol
InChI Key: GTKBPHHQPCLNAL-UHFFFAOYSA-N
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Description

4-Bromo-3-iodo-1-methyl-1H-pyrazole (CAS 1504936-04-2) is a high-value, polyhalogenated scaffold designed for advanced heterocyclic chemistry and drug discovery research. Its distinct reactivity stems from the presence of both bromine and iodine atoms on the pyrazole core, which exhibit different kinetic and thermodynamic properties for sequential metal-catalyzed cross-coupling reactions. This allows researchers to employ selective Negishi or Buchwald-Hartwig amination reactions to install carbon or nitrogen-based substituents at the 4-position with high fidelity, a strategy proven effective for constructing complex trifluoromethylpyrazole analogs . The compound serves as a pivotal precursor in Suzuki cross-coupling reactions under microwave irradiation for the efficient synthesis of 4-arylpyrazole libraries . Furthermore, it can be utilized in metal-free synthetic routes to access other 5-substituted 4-iodopyrazoles, expanding the toolbox for synthesizing diverse heterocyclic compounds . As a key synthetic intermediate, this compound is instrumental in the exploration of new pharmaceutical and agrochemical candidates, particularly in the generation of tetra-substituted pyrazole derivatives that are difficult to access by other means . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-iodo-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrIN2/c1-8-2-3(5)4(6)7-8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKBPHHQPCLNAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1504936-04-2
Record name 4-bromo-3-iodo-1-methyl-1H-pyrazole
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Reactivity and Derivatization of 4 Bromo 3 Iodo 1 Methyl 1h Pyrazole

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental organometallic reaction that transforms an organic halide into an organometallic species by treating it with an electropositive metal or an organometallic reagent. wikipedia.org This method is frequently employed to prepare organolithium and organomagnesium (Grignard) reagents, which can then react with a wide range of electrophiles. For dihalogenated substrates like 4-bromo-3-iodo-1-methyl-1H-pyrazole, the selectivity of the exchange is of paramount importance. The general trend for halogen-metal exchange rates is I > Br > Cl, suggesting that the more reactive iodine at the C-3 position will typically exchange in preference to the bromine at the C-4 position. wikipedia.org

Formation of Organolithium Intermediates (e.g., from bromo- or iodo-pyrazoles)

Organolithium reagents are powerful intermediates in organic synthesis, often generated by the reaction of an organic halide with an alkyllithium reagent, such as n-butyllithium (n-BuLi). wikipedia.org This lithium-halogen exchange is a kinetically controlled process. wikipedia.org In the case of this compound, the greater reactivity of the carbon-iodine bond would lead to the selective formation of the 3-lithio-4-bromo-1-methyl-1H-pyrazole intermediate.

This selectivity allows for the targeted introduction of a substituent at the C-3 position. For instance, studies on similarly substituted 1-aryl-3-CF3-pyrazoles have shown that treatment with n-BuLi, followed by quenching with elemental iodine, results in exclusive formation of the 5-iodo derivative, demonstrating the precision of lithiation at a specific pyrazole (B372694) ring position.

Formation of Grignard Reagents

Grignard reagents (organomagnesium halides) are another class of indispensable organometallic intermediates, typically formed by the reaction of an organic halide with magnesium metal. rsc.org They can also be prepared via a halogen-metal exchange by reacting an organic halide with a pre-formed Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl).

For this compound, the preferential reactivity of the C-I bond would again be expected to dominate, leading to the formation of the corresponding Grignard reagent at the C-3 position while leaving the C-4 bromine atom intact. Research on the related compound 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole has demonstrated its successful conversion into a Grignard reagent, which can then be used to synthesize derivatives like pyrazole-4-carbaldehyde. arkat-usa.org This serves as a strong precedent for the feasibility of forming a Grignard reagent from the iodo-position of a dihalopyrazole.

The choice of metalating agent is crucial for achieving high selectivity and yield in halogen-metal exchange reactions, especially on substrates with multiple reactive sites. While alkyllithium reagents like n-BuLi are highly reactive, they often require cryogenic temperatures to minimize side reactions. nih.gov

More complex reagents can offer improved selectivity under milder conditions. A combination of i-PrMgCl and n-BuLi has been developed as a highly selective method for performing bromine-metal exchange on bromoheterocycles under non-cryogenic conditions. nih.gov In this protocol, i-PrMgCl can react with any acidic protons, after which n-BuLi performs the halogen-lithium exchange. nih.gov This approach can solve issues of intermolecular quenching and enhance regioselectivity, which is particularly relevant for polyhalogenated heterocycles. nih.gov For substrates like this compound, such mixed-metal systems could provide a pathway to selectively activate either the bromo or iodo position depending on the precise reagents and conditions employed.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The distinct reactivity of the C-I and C-Br bonds in this compound makes it an excellent substrate for sequential, selective cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation (e.g., with organoboron compounds)

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or ester, in the presence of a base. libretexts.orgnih.gov It is one of the most versatile methods for forming C(sp²)–C(sp²) bonds. nih.gov The reactivity of the halide partner typically follows the order I > Br > Cl >> F.

This reactivity trend implies that a Suzuki-Miyaura coupling on this compound would selectively occur at the C-3 iodo position. Studies on the coupling of unprotected 3-bromopyrazole and 4-bromopyrazole have demonstrated that these reactions proceed in good to very good yields using palladium precatalysts bearing bulky phosphine (B1218219) ligands like XPhos. nih.gov Generally, 3-bromopyrazoles react faster than 4-bromopyrazoles under these conditions. nih.gov The success of these reactions provides a strong basis for predicting the behavior of the target compound, where the C-3 position would be arylated first, followed by a subsequent coupling at the C-4 position under potentially more forcing conditions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyrazoles This table is based on data from analogous bromopyrazole systems and represents typical conditions applicable to this compound.

Aryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)Reference
3-BromopyrazolePhenylboronic acidP1 (XPhos-derived) (7 mol%)K₃PO₄Dioxane/H₂O10086 nih.gov
4-BromopyrazolePhenylboronic acidP1 (XPhos-derived) (6 mol%)K₃PO₄Dioxane/H₂O10071 nih.gov
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onep-Methoxyphenylboronic acidXPhosPdG2/XPhosK₂CO₃Dioxane/H₂O135 (MW)89 nih.gov

Sonogashira Coupling for Alkynyl Pyrazole Derivatives (e.g., with phenylacetylene)

The Sonogashira coupling reaction is a method to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes. arkat-usa.org This reaction is exceptionally useful for the synthesis of alkynyl-substituted aromatic and heteroaromatic systems.

Given the higher reactivity of the C-I bond, the Sonogashira coupling provides a reliable method to selectively introduce an alkynyl group at the C-3 position of this compound. To prevent side reactions and catalyst inhibition by the pyrazole nitrogen, it is often necessary to use an N-protected derivative. arkat-usa.org Research has shown that N-protected 4-bromo-3-iodo-1H-pyrazole readily undergoes Sonogashira coupling with phenylacetylene. The reaction proceeds selectively at the C-3 iodo position, leaving the C-4 bromo position available for further synthetic transformations. arkat-usa.org

Table 2: Sonogashira Coupling of 4-Bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole with Phenylacetylene

ReactantCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
4-Bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazolePhenylacetylenePd(PPh₃)₂Cl₂, CuITriethylamine (TEA)Tetrahydrofuran (THF)Reflux82 arkat-usa.org

Other Palladium-Catalyzed Coupling Reactions

While direct palladium-catalyzed coupling reactions on this compound are a subject of specific research, the reactivity of related dihalogenated pyrazole systems provides significant insight. For instance, studies on 4-bromo-3-methoxy-1-phenyl-1H-pyrazole derivatives have demonstrated the utility of palladium catalysis in forming new carbon-carbon and carbon-heteroatom bonds. These reactions are crucial for the synthesis of complex pyrazole-containing molecules.

The differential reactivity of the C-I and C-Br bonds is a key feature in the selective functionalization of dihalogenated pyrazoles. The C-I bond is generally more reactive towards oxidative addition to a palladium(0) complex than the C-Br bond. This allows for sequential, site-selective cross-coupling reactions. For example, a Sonogashira coupling can be performed selectively at the 3-position (iodine) while leaving the 4-position (bromine) intact for subsequent transformations.

Research on analogous dihalogenated pyrazoles has shown that a variety of palladium-catalyzed coupling reactions can be employed to introduce diverse substituents. These include Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. The choice of catalyst, ligands, base, and solvent system is critical for achieving high yields and selectivity.

Below is a table summarizing potential palladium-catalyzed reactions based on the reactivity of analogous compounds:

Reaction Type Position of Reactivity Typical Reagents Potential Product
Suzuki CouplingC-3 (Iodo) > C-4 (Bromo)Arylboronic acid, Pd catalyst, Base3-Aryl-4-bromo-1-methyl-1H-pyrazole
Sonogashira CouplingC-3 (Iodo) > C-4 (Bromo)Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, Base3-Alkynyl-4-bromo-1-methyl-1H-pyrazole
Stille CouplingC-3 (Iodo) > C-4 (Bromo)Organostannane, Pd catalyst3-Organo-4-bromo-1-methyl-1H-pyrazole
Heck CouplingC-3 (Iodo) > C-4 (Bromo)Alkene, Pd catalyst, Base3-Alkenyl-4-bromo-1-methyl-1H-pyrazole
Buchwald-Hartwig AminationC-3 (Iodo) > C-4 (Bromo)Amine, Pd catalyst, Base3-Amino-4-bromo-1-methyl-1H-pyrazole

Nucleophilic Substitution Reactions of Halogen Atoms

The halogen atoms on the pyrazole ring of this compound are susceptible to nucleophilic substitution, although the reaction conditions can be demanding. The electron-withdrawing nature of the pyrazole ring and the halogen atoms themselves can activate the C-X bonds towards nucleophilic attack.

In dihalogenated pyrazoles, the position of substitution is influenced by the nature of the halogen and the reaction conditions. Generally, the iodine at the C-3 position is a better leaving group than the bromine at the C-4 position. However, the regioselectivity can also be governed by the electronic environment of the carbon atoms.

Studies on related dihalogenated pyrazoles have shown that a range of nucleophiles can displace the halogen atoms. These include alkoxides, thiolates, and amines. The reactions often require elevated temperatures and the use of a strong base to facilitate the substitution.

The following table outlines representative nucleophilic substitution reactions on dihalogenated pyrazoles:

Nucleophile Position of Substitution Typical Conditions Potential Product
Methoxide (CH₃O⁻)C-3 or C-4High temperature, strong base3-Methoxy-4-bromo- or 3-Iodo-4-methoxy-1-methyl-1H-pyrazole
Thiophenoxide (PhS⁻)C-3 or C-4High temperature, strong base3-Phenylthio-4-bromo- or 3-Iodo-4-phenylthio-1-methyl-1H-pyrazole
Ammonia (NH₃)C-3 or C-4High pressure and temperature3-Amino-4-bromo- or 3-Iodo-4-amino-1-methyl-1H-pyrazole

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle, and as such, it can undergo electrophilic aromatic substitution. However, the presence of two electron-withdrawing halogen atoms (bromo and iodo) on the ring significantly deactivates it towards electrophilic attack. The N-methyl group is an activating group, but its influence is likely outweighed by the deactivating effect of the halogens.

The only available position for electrophilic substitution on this compound is the C-5 position. The directing effects of the existing substituents would need to be considered. The N-methyl group at position 1 would direct an incoming electrophile to the C-5 position. The halogens at C-3 and C-4 are deactivating but would also direct to the C-5 position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. Due to the highly deactivated nature of the ring, harsh reaction conditions would likely be required to achieve any substitution at the C-5 position. For instance, nitration might require the use of a strong nitrating agent like fuming nitric acid in concentrated sulfuric acid.

Functional Group Interconversions on Halogenated Pyrazoles

The halogen atoms on this compound serve as versatile handles for a variety of functional group interconversions. A particularly useful transformation is the conversion of the halogen to a carboxylic acid group. This is typically achieved through a two-step process: lithium-halogen exchange followed by quenching with carbon dioxide.

The differential reactivity of the C-I and C-Br bonds allows for selective functionalization. The C-I bond is more readily cleaved by organolithium reagents at low temperatures than the C-Br bond. This allows for the selective formation of a carboxylic acid at the C-3 position. Subsequent modification at the C-4 position can be achieved under more forcing conditions.

Another important functional group interconversion is the conversion of the bromo group to a boronic ester via a palladium-catalyzed borylation reaction. This boronic ester can then participate in Suzuki coupling reactions to form new C-C bonds.

The table below summarizes key functional group interconversions:

Initial Functional Group Reagents Intermediate/Product Reaction Type
3-Iodo1. n-BuLi, -78 °C; 2. CO₂4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acidLithium-halogen exchange/Carboxylation
4-Bromo1. t-BuLi, -78 °C; 2. CO₂3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acidLithium-halogen exchange/Carboxylation
4-BromoBis(pinacolato)diboron, Pd catalyst, Base3-Iodo-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoleMiyaura borylation

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-bromo-3-iodo-1-methyl-1H-pyrazole, ¹H and ¹³C NMR are fundamental in mapping the proton and carbon frameworks of the molecule.

In ¹H NMR spectroscopy of this compound, two primary signals would be anticipated. The methyl protons (-CH₃) attached to the pyrazole (B372694) nitrogen would likely appear as a singlet, given the absence of adjacent protons for coupling. This signal's chemical shift would be influenced by the electronic environment of the pyrazole ring. The second signal would correspond to the lone proton on the pyrazole ring (C5-H). This proton would also be expected to appear as a singlet. The precise chemical shifts are dependent on the solvent used for the analysis.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
N-CH₃ ~3.8 Singlet
C5-H ~7.6 Singlet

Note: Predicted values are based on typical chemical shifts for similar pyrazole structures and are for illustrative purposes.

The ¹³C NMR spectrum of this compound would be expected to show four distinct signals, one for each of the four carbon atoms in the molecule. The N-methyl carbon would have a characteristic chemical shift. The three carbon atoms of the pyrazole ring would each produce a separate signal, with their chemical shifts significantly influenced by the attached substituents (bromo, iodo) and their position within the heterocyclic ring. The carbon bearing the iodine (C3) would be expected at a lower field, while the carbon with the bromine (C4) and the remaining carbon (C5) would have distinct chemical shifts reflecting the different electronic effects of the halogens.

Table 2: Predicted ¹³C NMR Resonances for this compound

Carbon Atom Predicted Chemical Shift (ppm)
N-CH₃ ~35-40
C3 ~85-90
C4 ~95-100
C5 ~130-135

Note: Predicted values are based on typical chemical shifts for substituted pyrazoles and are for illustrative purposes.

To further confirm the structure, advanced NMR techniques can be employed. Two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. An HSQC experiment would correlate the ¹H and ¹³C signals, definitively assigning the proton signal to its directly attached carbon. An HMBC experiment would show correlations between protons and carbons over two to three bonds, which would be crucial in confirming the substitution pattern of the pyrazole ring by showing correlations between the N-methyl protons and the C5 and N-N carbons of the ring.

¹⁵N NMR spectroscopy could also provide valuable information about the electronic environment of the two nitrogen atoms in the pyrazole ring, though it is a less common technique.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₄H₄BrIN₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, which would be consistent with its chemical formula.

The mass spectrum would also display a characteristic isotopic pattern for the molecular ion due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic at ¹²⁷I). The fragmentation pattern observed in the mass spectrum would offer further structural information, with expected fragmentation pathways including the loss of the methyl group, bromine, and iodine atoms.

Table 3: Expected Mass Spectrometry Data for this compound

Ion Description Predicted m/z
[M]⁺ Molecular Ion 285.86/287.86
[M-CH₃]⁺ Loss of methyl group 270.85/272.85
[M-Br]⁺ Loss of bromine atom 208.94
[M-I]⁺ Loss of iodine atom 159.96/161.96

Note: m/z values are calculated for the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H bonds of the methyl group and the pyrazole ring, as well as C=C and C=N stretching vibrations within the aromatic ring. The C-Br and C-I stretching vibrations would appear in the fingerprint region at lower wavenumbers.

Table 4: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
C-H stretch (aromatic and aliphatic) ~2900-3100
C=N and C=C stretch (pyrazole ring) ~1400-1600
C-N stretch ~1000-1200
C-Br stretch ~500-600
C-I stretch ~480-550

Note: Predicted values are based on typical IR frequencies for similar functional groups.

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of elements within a compound, which is used to determine its empirical formula. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₄H₄BrIN₂. Experimental values from an elemental analyzer should closely match these theoretical percentages to confirm the purity and identity of the compound.

Table 5: Elemental Composition of this compound

Element Symbol Atomic Weight % Composition
Carbon C 12.01 16.74
Hydrogen H 1.01 1.40
Bromine Br 79.90 27.85
Iodine I 126.90 44.23

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular properties that can be challenging to probe experimentally.

Geometry Optimization and Electronic Structure Analysis

The geometry of 4-bromo-3-iodo-1-methyl-1H-pyrazole has been optimized using computational methods to predict its most stable three-dimensional structure. These calculations provide data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties. While a specific high-level computational study detailing the optimized geometry of this compound is not extensively documented in publicly available literature, computed properties are available from databases such as PubChem. These databases utilize computational methods to estimate molecular properties.

Table 1: Computed Geometric Parameters for this compound

Parameter Value
Molecular Formula C4H4BrIN2
Molecular Weight 286.90 g/mol
XLogP3-AA 1.9
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 0
Exact Mass 285.86026 Da
Monoisotopic Mass 285.86026 Da
Topological Polar Surface Area 17.8 Ų
Heavy Atom Count 9

Data sourced from the PubChem database. The specific computational method and basis set used for these calculations are not detailed in the database entry. nih.gov

The electronic structure of the pyrazole (B372694) ring is significantly influenced by the presence of the bromo, iodo, and methyl substituents. The nitrogen atoms and the halogen substituents introduce a complex interplay of inductive and resonance effects that dictate the electron distribution across the molecule.

Vibrational Frequency Calculations and Spectral Prediction

Vibrational frequency calculations are a powerful tool for predicting the infrared (IR) and Raman spectra of a molecule. These calculations can help in the assignment of experimentally observed vibrational bands to specific molecular motions. For halogenated pyrazoles, characteristic vibrational modes include C-H, C-N, N-N, C-Br, and C-I stretching and bending vibrations. nih.gov

NMR Chemical Shift Prediction and Experimental Validation

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, is a valuable tool for structural elucidation. nih.gov These calculations can provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm the molecular structure.

For substituted pyrazoles, the chemical shifts are sensitive to the nature and position of the substituents on the ring. rsc.org While experimental NMR data for this compound is available from some suppliers, detailed peer-reviewed studies correlating this data with GIAO calculations are not prevalent. bldpharm.com However, research on similar compounds demonstrates the utility of this approach. For example, in studies of other substituted pyrazoles, calculated and experimental chemical shifts have shown good correlation, aiding in the correct assignment of NMR signals. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for a Related Compound (4-bromo-3-methoxy-1-phenyl-1H-pyrazole)

Carbon Atom Predicted Chemical Shift (ppm)
C-3 161.2
C-4 82.0
C-5 127.8
Phenyl C-1 139.7
Phenyl C-2,6 117.6
Phenyl C-3,5 129.4
Phenyl C-4 125.8
OCH₃ 56.8

This data is for a structurally related compound and is presented for illustrative purposes of the types of data obtained from such studies. mdpi.comktu.edu

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule and is used to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the nitrogen atom at position 2 of the pyrazole ring is expected to be a region of high electron density and therefore a primary site for electrophilic attack. The halogen atoms, due to their electronegativity, will also influence the electrostatic potential, creating regions of varying charge density around the molecule. The hydrogen atoms of the methyl group will exhibit a positive potential.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

In this compound, the HOMO is likely to be localized on the pyrazole ring and the halogen atoms, which have lone pairs of electrons. The LUMO is expected to be distributed over the pyrazole ring, with significant contributions from the carbon-halogen antibonding orbitals. The HOMO-LUMO gap will be influenced by the electronic effects of the bromo and iodo substituents.

Conformational Analysis and Energy Profiles

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility arises from the rotation of the methyl group attached to the nitrogen atom.

While a detailed conformational analysis with corresponding energy profiles for this specific molecule is not widely published, it is expected that the rotation of the methyl group would have a relatively low energy barrier. The most stable conformation would likely be one that minimizes steric interactions between the methyl group and the adjacent substituents on the pyrazole ring. Computational studies on related substituted pyrazoles have been used to determine the most stable conformers and the energy barriers to their interconversion. nih.gov

Studies on Pyrazole Tautomerism and Substituent Effects

Theoretical and computational chemistry offers profound insights into the structure, stability, and electronic properties of heterocyclic compounds like pyrazoles. For substituted pyrazoles, these studies are particularly crucial for understanding the phenomenon of tautomerism and the influence of various functional groups on the pyrazole ring. While the N-methylation in This compound precludes the common annular prototropic tautomerism, the principles derived from computational studies on related pyrazoles are essential for contextualizing the electronic effects of its bromo, iodo, and methyl substituents.

Annular tautomerism in N-unsubstituted pyrazoles involves the migration of a proton between the two nitrogen atoms (N1 and N2), resulting in two distinct tautomeric forms. nih.govresearchgate.net The equilibrium between these forms is highly sensitive to the nature and position of substituents on the pyrazole ring. researchgate.net Computational models, such as Density Functional Theory (DFT) and ab initio methods, have become indispensable tools for predicting the relative stabilities of these tautomers and quantifying the energetic effects of substituents. nih.govresearchgate.net

Detailed research findings from computational studies have elucidated how substituent electronic properties—whether they are electron-donating or electron-withdrawing—govern tautomeric preference.

Substituent Effects on Tautomer Stability

A pivotal study by Jarończyk et al., utilizing ab initio MP2/6-311++G** calculations, systematically investigated the effect of various substituents at the C3 and C5 positions on pyrazole tautomerism. nih.gov The research demonstrated a clear correlation between the electronic nature of the substituent and the stability of the resulting tautomer. Electron-donating groups were found to favor the tautomer where the substituent is at the C3 position, while electron-withdrawing groups stabilized the C5-substituted tautomer. nih.govresearchgate.net

This principle is critical for understanding the fixed structure of N-substituted pyrazoles like This compound . The substituents—a methyl group at N1, an iodine atom at C3, and a bromine atom at C4—collectively influence the electronic distribution and reactivity of the pyrazole core. Halogens like bromine and iodine are generally considered electron-withdrawing through induction but can also exhibit some π-donating effects. The methyl group is a classic electron-donating group.

The table below summarizes the findings on the influence of substituent electronic properties on the preferred tautomeric form in N-unsubstituted pyrazoles, which provides a framework for understanding the electronic environment in their N-substituted analogues.

Table 1. Effect of Substituent Type on Pyrazole Tautomer Stability. nih.govresearchgate.net

Substituent TypeExamplesFavored Tautomer PositionPrimary Electronic Effect
Electron-Donating Groups (EDG)-CH₃, -NH₂, -OH, -F, -ClC3-TautomerDonates electron density to the ring, stabilizing the adjacent protonated nitrogen.
Electron-Withdrawing Groups (EWG)-CHO, -COOH, -CFO, -BH₂C5-TautomerWithdraws electron density from the ring, favoring the configuration where the substituent is further from the protonated nitrogen.

Computational Analysis of Halogenated Pyrazoles

Further studies have used computational methods to predict spectroscopic data. Gauge-Including Atomic Orbital (GIAO) calculations, a method used to compute NMR chemical shifts, have provided results that correlate well with experimental data for bromo-substituted pyrazoles, reinforcing the accuracy of the theoretical models. researchgate.net

The table below presents theoretical data for various substituted pyrazoles, illustrating the impact of different substituents on key molecular properties as determined by computational methods.

Table 2. Calculated Properties of Substituted Pyrazoles (B3LYP/6-31+G*). researchgate.net

CompoundRelative Stability (kJ/mol)Calculated NH Stretching Frequency (cm⁻¹)
3-Methylpyrazole0.0 (Most Stable)3526
5-Methylpyrazole+0.63511
3-Trifluoromethylpyrazole0.0 (Most Stable)3521
5-Trifluoromethylpyrazole+12.63509

These computational findings underscore the significant role that substituents play in defining the energetic landscape and electronic structure of the pyrazole ring. For This compound , although its N-methyl group locks the structure and prevents tautomerization, the electronic effects of the bromo and iodo substituents at the C4 and C3 positions, respectively, are governed by the same fundamental principles elucidated in these theoretical studies.

Advanced Applications of 4 Bromo 3 Iodo 1 Methyl 1h Pyrazole Derivatives

Applications in Medicinal Chemistry and Drug Discovery

The inherent properties of the pyrazole (B372694) ring system, combined with the synthetic accessibility of its derivatives, have made it a focal point in the search for new therapeutic agents. nih.gov Researchers continuously develop novel synthetic methods to create structurally diverse pyrazoles for evaluation in various disease models. researchgate.net

The design of biologically active pyrazole analogs often begins with a core structure, such as 4-bromo-3-iodo-1-methyl-1H-pyrazole, which serves as a template for modification. The bromo and iodo substituents are particularly valuable as they can be selectively functionalized using transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions. arkat-usa.orgmdpi.com This enables the introduction of various aryl, alkyl, or other functional groups to precisely tune the steric, electronic, and pharmacokinetic properties of the resulting molecules.

Synthesis strategies frequently involve the condensation of β-diketones with hydrazine (B178648) derivatives to form the pyrazole ring. nih.gov For N-substituted pyrazoles like the title compound, methylation of the pyrazole nitrogen is a key step. mdpi.com Subsequent halogenation provides the di-halogenated intermediate. From this versatile intermediate, further modifications can be planned. For instance, researchers have successfully synthesized various 3,4,5-substituted pyrazole derivatives starting from functionalized precursors, demonstrating the modular nature of pyrazole synthesis. nih.gov The goal of these synthetic efforts is to generate libraries of related compounds that can be screened for biological activity, leading to the identification of promising new drug candidates. researchgate.net

Pyrazole derivatives are well-known for their anti-inflammatory effects, most famously exemplified by the selective COX-2 inhibitor Celecoxib. nih.gov Research has shown that various substituted pyrazoles exhibit significant anti-inflammatory activity. For example, in one study, a series of novel pyrazole analogues were synthesized and screened for their ability to reduce inflammation. One particular compound, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, showed better anti-inflammatory activity than the standard drug, diclofenac (B195802) sodium. nih.govnih.gov Other studies have identified 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes as potent anti-inflammatory agents. nih.gov The functionalization of the pyrazole scaffold is key to this activity, and the development of new derivatives continues to be an active area of research. nih.govnih.gov

The pyrazole scaffold is a promising framework for the development of new antimicrobial agents to combat drug-resistant pathogens. nih.govnih.gov Numerous studies have reported the synthesis of pyrazole derivatives with potent activity against a range of bacteria and fungi. meddocsonline.orgbiointerfaceresearch.com

For instance, a series of newly synthesized pyrazole derivatives demonstrated significant antibacterial activity. Compound 3 in the study was found to be highly active against the Gram-negative bacterium Escherichia coli, while compound 4 was highly active against the Gram-positive bacterium Streptococcus epidermidis, both showing lower minimum inhibitory concentrations (MIC) than the standard drug Ciprofloxacin in specific cases. nih.govnih.gov Another compound from the same series exhibited potent antifungal activity against Aspergillus niger. nih.govnih.gov The introduction of different functional groups, such as thiazolyl or oxadiazole moieties, onto the pyrazole ring has also yielded compounds with significant antimicrobial properties. nih.govresearchgate.net

Table 1: Antibacterial Activity of Selected Pyrazole Derivatives

Compound Test Organism MIC (µg/mL) Standard Drug MIC (µg/mL)
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide (Compound 3) E. coli 0.25 Ciprofloxacin 0.5
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (Compound 4) S. epidermidis 0.25 Ciprofloxacin 4

Data sourced from multiple studies to illustrate the potential of the pyrazole scaffold. nih.govnih.govmeddocsonline.org

The development of pyrazole-based anticancer agents is a major focus of medicinal chemistry research. nih.govnih.gov The pyrazole scaffold is found in several modern kinase inhibitors used in cancer therapy, such as Ibrutinib and Ruxolitinib. nih.gov Synthetic pyrazole derivatives have shown cytotoxic activity against various cancer cell lines.

In one study, a series of pyrazole compounds were evaluated for their anticancer potential. The derivatives L2 (3,5-diphenyl-1H-pyrazole) and L3 (3-(trifluoromethyl)-5-phenyl-1H-pyrazole) displayed moderate cytotoxicity against pancreatic (CFPAC-1) and breast (MCF-7) cancer cell lines, respectively. nih.gov Another research effort focused on pyrazoline-substituted curcumin (B1669340) analogs, where a 4-bromo-4'-chloro analog showed a significantly improved cytotoxic profile against the HeLa human cervical cancer cell line compared to curcumin. researchgate.net These findings underscore the potential of using the pyrazole scaffold to design novel and effective antitumor agents. nih.govresearchgate.net

Table 2: Anticancer Activity of Selected Pyrazole Derivatives

Compound Cancer Cell Line IC50 (µM)
3,5-diphenyl-1H-pyrazole (L2) CFPAC-1 (Pancreatic) 61.7 ± 4.9
3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) MCF-7 (Breast) 81.48 ± 0.89

Data sourced from studies on the anticancer properties of pyrazole derivatives. nih.govresearchgate.net

Pyrazole derivatives have demonstrated a broad spectrum of antiviral activities, targeting various viruses such as HIV, Hepatitis C, and influenza viruses. nih.gov The approved drug Lenacapavir, which contains a fused pyrazole ring system, is a first-in-class HIV capsid inhibitor. nih.gov

Recent research has focused on synthesizing new pyrazole-based compounds to combat viral diseases. A series of 4-substituted pyrazole derivatives were synthesized and evaluated for their efficacy against the Newcastle disease virus (NDV). nih.gov Notably, a hydrazone derivative (6 ) and a thiazolidinedione derivative (9 ) provided 100% protection against NDV in an in-vitro assay. nih.gov Furthermore, a novel fluoropyrazole ribonucleoside was shown to have significant activity against the influenza virus. nih.gov These results highlight the promise of the pyrazole scaffold in the discovery of new antiviral therapeutics. nih.govnih.gov

Role as a Scaffold for Potential Therapeutic Agents

Enzyme Inhibitory Activities

Derivatives of pyrazole are widely recognized for their potential to interact with and inhibit various enzymes, a property that is central to their therapeutic effects. While specific studies on the enzyme inhibitory activities of derivatives of this compound are not extensively documented in publicly available research, the broader class of pyrazole-containing compounds has demonstrated significant inhibitory action against several key enzymes.

For instance, pyrazole derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways. nih.gov The well-known anti-inflammatory drug Celecoxib, which features a pyrazole core, selectively inhibits COX-2. globalresearchonline.net Furthermore, various pyrazole analogs have been synthesized and evaluated for their ability to inhibit other enzymes such as kinases, which play a crucial role in cell signaling and are often targeted in cancer therapy. globalresearchonline.net The substitution pattern on the pyrazole ring, including the presence of halogens, is known to significantly influence the inhibitory potency and selectivity of these compounds. nih.gov

The structural motifs present in this compound, namely the bromo and iodo groups, offer opportunities for further chemical modification to design enzyme inhibitors. These halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to a protein's active site.

Pharmacological Interest and Receptor Interactions

The pharmacological landscape of pyrazole derivatives is vast and diverse, with compounds exhibiting a wide range of biological activities. nih.govjaptronline.comresearchgate.net These activities stem from their ability to interact with various biological targets, including G-protein coupled receptors (GPCRs) and ion channels.

Research into halogenated pyrazole derivatives has revealed their potential as modulators of various receptors. For example, certain fluorinated pyrazole compounds have demonstrated antinociceptive effects, which are believed to be mediated through the activation of opioid receptors and the blockage of acid-sensing ion channels. nih.gov The nature and position of the halogen substituent on the pyrazole ring can significantly impact the compound's affinity and efficacy at a particular receptor.

Applications in Agrochemicals

The utility of pyrazole derivatives extends into the field of agrochemicals, where they have been successfully developed as both insecticides and fungicides. The specific substitution pattern of this compound suggests its potential as a precursor for novel agrochemical agents.

Insecticides and Fungicides

The pyrazole class of chemistry has yielded several commercially important insecticides. A notable example is Fipronil, a broad-spectrum phenylpyrazole insecticide that acts by blocking GABA-gated chloride channels in insects, leading to central nervous system disruption. While the search results did not provide specific examples of insecticidal derivatives of this compound, the general efficacy of halogenated pyrazoles in this area is well-established.

In the realm of fungicides, pyrazole derivatives have also made a significant impact. A number of commercial fungicides are based on the pyrazole scaffold. These compounds often work by inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, a mechanism known as SDHI. The presence of halogen atoms in the molecular structure is often crucial for their fungicidal activity. Although direct fungicidal data for derivatives of this compound is not specified, the broader class of pyrazolecarboxanilides, which are structurally related, are known for their fungicidal properties.

Applications in Materials Science

The unique electronic and structural properties of the pyrazole ring have made it an attractive building block for the creation of advanced materials. The presence of multiple nitrogen atoms and the ability to introduce a variety of substituents, as seen in this compound, allows for the tuning of properties relevant to materials science applications.

Development of Organic Light-Emitting Diode (OLED) Materials

Substituted pyrazoles are being explored for their potential in the development of new materials for Organic Light-Emitting Diodes (OLEDs). The pyrazole core can be incorporated into larger conjugated systems that exhibit desirable photophysical properties, such as high fluorescence quantum yields and tunable emission colors. Donor-acceptor molecules incorporating pyrazine, a related nitrogen-containing heterocycle, have shown promise in OLED devices. researchgate.net Furthermore, pyrazolo[1,5-a]pyrimidine-based materials have been investigated as hole-transporting materials in perovskite solar cells, a technology closely related to OLEDs. nih.gov The functionalization of the pyrazole ring with bromo and iodo groups in this compound provides synthetic handles for the construction of more complex, conjugated molecules suitable for OLED applications.

Ligands for Transition Metal Catalysis

Pyrazole derivatives are excellent ligands for transition metals, forming stable complexes that can act as catalysts for a wide range of organic transformations. The nitrogen atoms of the pyrazole ring can coordinate to a metal center, and the substituents on the ring can be used to modulate the steric and electronic properties of the resulting catalyst.

Metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid have been shown to possess interesting luminescence and electrocatalytic properties. rsc.org The presence of bromo and iodo substituents on the this compound scaffold makes it a particularly interesting ligand precursor. These halogens can be retained in the final complex or can be used as points of attachment for further functionalization of the ligand, allowing for the creation of a diverse library of ligands for catalytic applications.

Utilization as Intermediates for Complex Heterocyclic Systems

The 1-methyl-4-bromo-3-iodopyrazole scaffold is a key building block for creating more elaborate molecular frameworks. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in transition-metal-catalyzed cross-coupling reactions, allowing for selective chemistry at the C3-position. Subsequently, the C4-bromo substituent can be engaged in further transformations. This stepwise reactivity is fundamental to its role as an intermediate. Research has demonstrated the successful protection of the N-H group in the parent compound, 4-bromo-3-iodo-1H-pyrazole, using an ethoxyethyl (EtOEt) group, yielding the N-protected intermediate which is crucial for subsequent reactions like Sonogashira couplings. arkat-usa.org

Precursors for Fused Pyrazole Systems (e.g., condensed furans, pyranes)

While direct studies on the conversion of this compound into condensed furans and pyranes are not extensively documented, the chemistry of analogous compounds strongly supports its potential in this area. For instance, bromo(hetero)arenes that feature a hydroxyl (OH) or alkoxy (OR) group in the position ortho to the bromine are recognized as effective precursors for building fused ring systems containing oxygen, such as furans and pyranes. mdpi.comresearchgate.net

A closely related compound, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, is considered a desirable starting material for such transformations. mdpi.com In this analogue, the methoxy (B1213986) group at the C3 position and the bromo group at the C4 position set the stage for cyclization. The synthesis typically involves a functionalization reaction at the C4 position (targeting the bromo group) followed by cyclization, which incorporates the oxygen atom from the C3 substituent into the newly formed ring. For these reactions to be successful, any free hydroxyl groups are often masked, for example, as a stable methoxy group, to prevent interference with metalation or cross-coupling reactions. mdpi.comresearchgate.net

This established reactivity suggests a viable synthetic route starting from this compound. The process would likely involve:

Functional Group Interconversion: Conversion of the iodo group at the C3 position to a hydroxyl or methoxy group.

Cross-Coupling Reaction: A palladium-catalyzed cross-coupling reaction at the C4-position to introduce a side chain that can participate in cyclization.

Cyclization: An intramolecular reaction to form the fused furan (B31954) or pyran ring.

This potential application underscores the value of this compound as a versatile precursor, capable of being tailored for the synthesis of complex oxygen-containing heterocycles.

Synthesis of Other Heterocyclic Architectures

The utility of this compound extends to the synthesis of various other complex, fused heterocyclic systems. The ability to selectively functionalize the C3 and C4 positions through sequential cross-coupling reactions opens pathways to a multitude of molecular designs.

While the specific synthesis of substituted bis(pyrazolo[4,3-d] avantorsciences.comdiazepinones) from this particular precursor is not detailed in the available literature, the synthesis of other complex fused pyrazoles from halogenated pyrazole precursors is well-established. For example, bromo-substituted pyrazoles are key starting materials in palladium-catalyzed reactions to form other fused systems. These reactions often proceed via Suzuki or Sonogashira cross-coupling reactions at the halogenated positions. arkat-usa.org

An example of building complex heterocyclic systems is the synthesis of N-protected 4-bromo-3-iodo-1H-pyrazole itself, which serves as a platform for further diversification. The table below outlines the synthesis of this key intermediate.

ReactantReagents and ConditionsProductYieldReference
4-bromo-3-iodo-1H-pyrazoleEthyl vinyl ether, TFA, CH₂Cl₂4-Bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole78.6% arkat-usa.org

This N-protected dihalogenated pyrazole is then primed for selective cross-coupling reactions. The more reactive C-I bond can be targeted first, allowing the introduction of one substituent, followed by a second coupling reaction at the C-Br bond to introduce a different group, leading to highly functionalized and complex pyrazole derivatives.

Future Research Directions and Perspectives

Development of Greener and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of environmentally benign and sustainable processes. For 4-bromo-3-iodo-1-methyl-1H-pyrazole and its derivatives, research is steering away from traditional methods that often rely on harsh conditions and hazardous materials. Future synthetic strategies are expected to incorporate:

Energy-Efficient Methodologies: The application of microwave irradiation and ultrasonic assistance are promising alternatives to conventional heating. These techniques can significantly reduce reaction times and energy consumption for the synthesis of pyrazole (B372694) scaffolds.

Benign Solvent Systems: A shift towards aqueous media, ionic liquids, or even solvent-free reaction conditions is anticipated to minimize the use of volatile and often toxic organic solvents.

Atom Economy: The development of synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. This includes exploring metal-free catalytic systems, such as those using hypervalent iodine, to facilitate key transformations without generating heavy metal waste. mdpi.com

Biocatalysis: The use of enzymes to perform specific chemical transformations offers a highly selective and environmentally friendly approach. longdom.org Exploring enzymatic halogenation or cyclization could provide novel and sustainable pathways to this and other pyrazole structures.

Exploration of Novel Reactivity Patterns and Cascade Reactions

The distinct electronic nature of the carbon-iodine and carbon-bromine bonds is the cornerstone of this compound's synthetic utility. The C-I bond is typically more reactive towards transition-metal-catalyzed cross-coupling reactions than the C-Br bond. arkat-usa.org This differential reactivity is a fertile ground for exploration.

Future research will likely focus on:

Orthogonal Functionalization: Exploiting the reactivity difference to selectively introduce substituents in a programmed, stepwise manner. For instance, a Sonogashira coupling could be performed at the more reactive C-3 iodo position, followed by a Suzuki or Buchwald-Hartwig reaction at the C-4 bromo position. arkat-usa.org

C-H Activation: Investigating the direct functionalization of the C-5 hydrogen atom without disturbing the existing halogen substituents. This would add another layer of complexity and allow for the synthesis of tetra-substituted pyrazoles from a single precursor.

Cascade Reactions: Designing multi-step sequences where an initial reaction at one site triggers a cascade of subsequent transformations within the same pot. longdom.org For example, a substituent introduced at the C-3 position could be designed to undergo a subsequent intramolecular cyclization with a group at the C-4 position, rapidly building molecular complexity. rsc.org Such enzyme-initiated or metal-catalyzed cascades can produce intricate structures that would be challenging to synthesize through traditional multi-step processes. longdom.org

Targeted Synthesis of Highly Functionalized Derivatives for Specific Applications

The pyrazole nucleus is a well-established pharmacophore found in numerous pharmaceuticals and agrochemicals. ontosight.ainih.gov The strategic placement of two different halogens on the this compound scaffold makes it an ideal starting point for creating diverse libraries of compounds for biological screening.

Key research directions include:

Medicinal Chemistry: The synthesis of derivatives as potential inhibitors for various enzymes or as modulators for receptors. rsc.orgnih.gov The development of late-stage functionalization chemistry is crucial for generating rapid structure-activity relationship (SAR) data. rsc.org

Agrochemicals: The creation of novel pesticides and herbicides by exploring different substituents on the pyrazole ring.

Probe Development: The halogens serve as handles to attach reporter groups like fluorophores or biotin, enabling the creation of chemical probes for studying biological systems. researchgate.net

Below is an interactive table illustrating the potential for selective functionalization of the pyrazole core.

PositionHalogenTypical ReactionPotential Added Functionality
C3 IodineSonogashira CouplingAlkynyl groups
C3 IodineSuzuki CouplingAryl/Heteroaryl groups
C4 BromineBuchwald-Hartwig AminationAmino groups
C4 BromineStille CouplingOrganotin-based groups
C5 HydrogenC-H ArylationAryl groups

This table represents a conceptual framework for the selective functionalization based on established reactivity patterns of halogenated heterocycles.

Advanced Computational Modeling for Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Computational chemistry provides powerful tools to accelerate the discovery and optimization of new molecules. eurasianjournals.com For this compound and its derivatives, computational modeling will be indispensable.

Predictive SAR/SPR: Quantitative Structure-Activity Relationship (QSAR) models can establish mathematical links between the chemical structure of pyrazole derivatives and their biological activity or physical properties. researchgate.net This allows researchers to predict the potency of new designs before undertaking their synthesis. researchgate.net

Binding Mode Analysis: Molecular docking simulations can predict how pyrazole derivatives bind to biological targets like enzymes or receptors, providing crucial insights for designing more potent and selective compounds. eurasianjournals.comresearchgate.net

Electronic and Conformational Analysis: Methods like Density Functional Theory (DFT) can elucidate the electronic structure, while molecular dynamics simulations can explore the conformational landscape of these molecules. eurasianjournals.com This information helps in understanding their reactivity and interactions at a molecular level.

The goal of these studies is to build robust models that guide the synthesis of derivatives with optimized properties, whether for biological activity (SAR) or for specific material characteristics (SPR). nih.govnih.gov

Emerging Applications in Niche Areas of Chemical Biology and Material Science

Beyond its role as a synthetic intermediate for traditional applications, this compound holds promise in cutting-edge fields.

Chemical Biology: As a versatile scaffold, it can be used to construct novel molecular probes to investigate cellular processes. The ability to selectively introduce different functional groups allows for the creation of sophisticated tools for bioimaging and target identification. researchgate.net

Material Science: The pyrazole ring is a component of some advanced materials, including energetic materials and compounds for organic electronics. researchgate.net The extensive functionalization possible with this dihalogenated pyrazole could lead to the development of new organic semiconductors, luminophores, or other functional materials with tailored electronic and photophysical properties.

Q & A

Q. Basic

  • 1H/13C NMR :
    • 1H NMR : Aromatic protons appear as singlets (e.g., H5 at δ ~7.7 ppm). The methyl group (CH₃) resonates as a singlet at δ ~3.8 ppm .
    • 13C NMR : Halogenated carbons (C-Br and C-I) show deshielded signals (C4-Br ~100–110 ppm; C3-I ~85–95 ppm) .
  • HRMS : Exact mass determination confirms the molecular formula (e.g., C₄H₅BrIN₂: [M]+ Calcd 296.8591) .
  • IR : Peaks at ~600–700 cm⁻¹ (C-Br/C-I stretching) and ~3100 cm⁻¹ (aromatic C-H) .

How do the positions of bromo and iodo substituents influence the reactivity of this compound in cross-coupling reactions?

Q. Advanced

  • Regioselectivity : The iodine at position 3 is more reactive in Sonogashira or Suzuki couplings due to lower bond dissociation energy (C-I vs. C-Br), enabling selective substitution .
  • Steric effects : The methyl group at position 1 directs coupling reactions to the less hindered iodine site (position 3) .
  • Methodological note : Use Pd(PPh₃)₄ as a catalyst and microwave-assisted heating (80–120°C) for efficient cross-coupling .

What strategies can be employed to resolve contradictory data in spectroscopic characterization of halogenated pyrazole derivatives?

Q. Advanced

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating 1H-1H and 1H-13C interactions .
  • X-ray crystallography : Definitive confirmation of substituent positions and dihedral angles (e.g., bromophenyl ring orientation ~74.91° relative to the pyrazole core) .
  • Isotopic labeling : Use deuterated solvents (CDCl₃) to eliminate solvent interference in NMR .

How does the crystal structure of this compound derivatives inform their biological activity?

Q. Advanced

  • Conformational analysis : Dihedral angles between the pyrazole and aryl rings (e.g., ~3.29° for bromophenyl) influence binding to biological targets like kinases or GPCRs .
  • Halogen bonding : Iodo groups participate in strong X···O/N interactions with protein residues, enhancing affinity .
  • Structure-activity relationship (SAR) : Derivatives with para-substituted aryl groups exhibit improved antimicrobial activity (MIC: 2–8 µg/mL) compared to meta-substituted analogs .

What are the recommended purification techniques for this compound to achieve high yields and purity?

Q. Basic

  • Flash chromatography : Use silica gel with gradient elution (cyclohexane:ethyl acetate, 0–30%) to separate halogenated byproducts .
  • Recrystallization : Ethyl acetate/hexane (1:3) yields colorless crystals with >95% purity .
  • Dry-loading : Adsorb crude product onto Celite® before column chromatography to prevent column clogging .

What are the challenges in analyzing thermal stability and decomposition pathways of halogenated pyrazoles?

Q. Advanced

  • TGA/DSC : Reveal decomposition onset at ~180–200°C, with exothermic peaks corresponding to C-Br/C-I bond cleavage .
  • Mass spectrometry (EI) : Fragmentation patterns (e.g., loss of Br• and I• radicals at m/z 79/127) confirm thermal degradation pathways .
  • Mitigation : Store compounds at −20°C under inert gas to prevent halogen loss .

How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Q. Advanced

  • DFT calculations : HOMO-LUMO gaps (ΔE ~5.2 eV) indicate susceptibility to nucleophilic attack at iodine (lower activation energy) .
  • Molecular docking : Predict binding modes with cysteine residues (e.g., in enzymes like tyrosine kinases) via halogen-bond interactions .
  • Software tools : Gaussian 16 or ORCA for optimization; PyMol for visualization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.